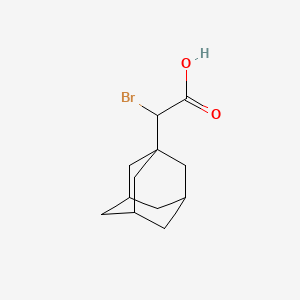

2-(Adamantan-1-yl)-2-bromoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBVPWDPTCICNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Adamantan-1-yl)-2-bromoacetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Adamantan-1-yl)-2-bromoacetic acid is a key synthetic intermediate, notable for its role in the production of advanced pharmaceutical compounds. Its structure incorporates a bulky, lipophilic adamantyl cage, a feature known to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical properties, a detailed synthesis protocol, and the significant applications of this versatile molecule, with a focus on its importance in drug discovery and development. The adamantane moiety's unique three-dimensional structure and rigidity make it a valuable scaffold in medicinal chemistry, contributing to improved metabolic stability and target binding.[1]

Core Physical and Chemical Properties

This compound is a solid at room temperature. While extensive experimental data on its physical properties is not widely published, its structural characteristics provide insight into its behavior. The adamantane group imparts high lipophilicity, suggesting good solubility in nonpolar organic solvents and limited solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO₂ | [2][3] |

| Molecular Weight | 273.17 g/mol | [2] |

| CAS Number | 59768-70-6 | [2] |

| Appearance | Solid | [4] |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the α-bromination of adamantane-1-acetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6] This reaction is a cornerstone of organic synthesis for the selective halogenation of carboxylic acids at the alpha position.

Reaction Principle: The Hell-Volhard-Zelinsky Reaction

The HVZ reaction involves the conversion of a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid.[6] The reaction is typically carried out using a halogen (in this case, bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃), which can be generated in situ from red phosphorus and the halogen.[5]

The mechanism proceeds through several key steps:

-

Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. This intermediate is more reactive than the carboxylic acid itself.[5]

-

Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as it creates the nucleophilic α-carbon.

-

α-Bromination: The enol attacks a molecule of bromine, resulting in the formation of the α-bromo acyl bromide.

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during aqueous workup, to yield the final α-bromo carboxylic acid product.[5]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from adamantane-1-acetic acid.

Materials:

-

Adamantane-1-acetic acid

-

Red phosphorus (catalytic amount)

-

Liquid bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for initial acyl chloride formation)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Distilled water

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Gas trap (to neutralize HBr gas produced)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Adamantane-1-acetyl bromide: In a dry round-bottom flask under an inert atmosphere, suspend adamantane-1-acetic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add a catalytic amount of red phosphorus.

-

Bromination: Carefully add liquid bromine (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction will occur, and hydrogen bromide gas will be evolved. The reaction mixture is then heated to reflux to ensure complete conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material's characteristic signals in ¹H NMR spectroscopy.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously add water to quench the reaction and hydrolyze the adamantane-1-acetyl bromide to this compound.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any excess bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the adamantyl cage.

-

Adamantyl Protons: A series of broad multiplets would be observed in the upfield region, typically between δ 1.5 and 2.1 ppm, corresponding to the CH and CH₂ groups of the adamantane skeleton.

-

α-Proton: A singlet for the proton at the α-position (CHBr) would likely appear in the downfield region, estimated to be around δ 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and carboxyl group.

-

Carboxylic Acid Proton: A very broad singlet corresponding to the carboxylic acid proton (COOH) would be present far downfield, typically above δ 10 ppm, and its position would be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each carbon environment.

-

Adamantyl Carbons: Signals for the carbons of the adamantane cage would appear in the aliphatic region (δ 25-50 ppm). The quaternary bridgehead carbons would be distinct from the methylene carbons.

-

α-Carbon: The carbon atom bonded to the bromine (C-Br) would be significantly deshielded and is expected to resonate in the range of δ 40-60 ppm.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear at the most downfield region of the spectrum, typically between δ 170 and 180 ppm.

FT-IR Spectroscopy: The infrared spectrum would show characteristic vibrational frequencies for the functional groups present.

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the carbonyl stretching vibration of the carboxylic acid.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, would be indicative of the carbon-bromine bond.

-

C-H Stretches: Absorptions for the C-H stretching vibrations of the adamantyl group would be observed just below 3000 cm⁻¹.

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 272 and a characteristic [M+2]⁺ peak of similar intensity at m/z 274, due to the presence of the bromine atom with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. Fragmentation would likely involve the loss of the bromine atom (M-79/81) and the carboxylic acid group (M-45). The adamantyl cation at m/z 135 would be a prominent fragment.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Saxagliptin . Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The adamantyl group in saxagliptin plays a vital role in its high potency and long duration of action.

The synthesis of saxagliptin involves the coupling of a derivative of this compound with a proline-like fragment. The unique steric and electronic properties of the adamantyl group contribute to the overall efficacy of the final drug molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As an α-bromo acid, it is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable synthetic building block, primarily due to its integral role in the manufacture of the antidiabetic drug saxagliptin. Its synthesis via the Hell-Volhard-Zelinsky reaction is a classic and effective method. The physicochemical properties of this compound, largely dictated by the adamantane moiety, are key to its utility in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is essential for researchers and professionals involved in the development of novel therapeutics.

References

-

Chemspace. This compound. [Link]

-

ResearchGate. An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

Sources

- 1. US8501960B2 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof - Google Patents [patents.google.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. This compound - C12H17BrO2 | CSSS00000682613 [chem-space.com]

- 4. researchgate.net [researchgate.net]

- 5. 59768-70-6|this compound|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-(Adamantan-1-yl)-2-bromoacetic acid (CAS 59768-70-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in drug discovery. Its unique structure confers several advantageous properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and a rigid framework for precise positioning of pharmacophoric groups. Since the discovery of the antiviral activity of amantadine, the incorporation of the adamantane "lipophilic bullet" has been a successful strategy to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents across a wide range of disease areas, including viral infections, type 2 diabetes, and neurological disorders. This guide focuses on a key building block in this chemical space: 2-(Adamantan-1-yl)-2-bromoacetic acid.

Compound Profile and Physicochemical Properties

This compound is a halogenated carboxylic acid derivative of adamantane. Its structure combines the bulky, non-polar adamantane cage with a reactive α-bromo acidic functional group, making it a valuable and versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 59768-70-6 | [1] |

| Molecular Formula | C₁₂H₁₇BrO₂ | [1] |

| Molecular Weight | 273.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)C(Br)C12CC3CC(C2)CC(C3)C1 | [1] |

| InChI Key | GQBVPWDPTCICNW-UHFFFAOYSA-N | [1] |

Structural Representation:

Caption: 2D representation of this compound.

Synthesis Pathway: The Hell-Volhard-Zelinsky Reaction

The most direct and established method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4] This reaction facilitates the α-bromination of a carboxylic acid that possesses at least one α-hydrogen. The starting material for the synthesis of this compound is 1-Adamantaneacetic acid (CAS 4942-47-6), which is commercially available.

The reaction proceeds via an acyl bromide intermediate, which more readily forms an enol than the parent carboxylic acid. This enol then undergoes electrophilic attack by bromine at the α-position.

Reaction Mechanism Workflow:

Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: A Representative Procedure

Materials and Reagents:

-

1-Adamantaneacetic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃, catalytic amount)

-

Liquid Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for pre-formation of acyl chloride)

-

Anhydrous solvent (e.g., carbon tetrachloride, CCl₄, or neat)

-

Water (for workup)

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr fumes), charge 1-Adamantaneacetic acid (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of red phosphorus (e.g., 0.1 eq) to the flask. Alternatively, phosphorus tribromide (PBr₃) can be used as the catalyst.

-

Bromine Addition: Cautiously add liquid bromine (approx. 1.1 - 1.5 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas. The addition should be performed in a well-ventilated fume hood.

-

Heating and Reflux: After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique (e.g., TLC or ¹H NMR of an aliquot). The reaction is typically refluxed for several hours until the starting material is consumed.[5]

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water. This step hydrolyzes the intermediate acyl bromide to the carboxylic acid and also reacts with any excess bromine and phosphorus halides.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water, a saturated sodium thiosulfate solution (to remove excess bromine), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Causality and Experimental Choices:

-

Catalyst (P/PBr₃): Phosphorus tribromide, often generated in situ from red phosphorus and bromine, is crucial as it converts the carboxylic acid to the more reactive acyl bromide, which is a prerequisite for enolization.[2]

-

Excess Bromine: A slight excess of bromine is used to ensure complete conversion of the enol intermediate to the α-brominated product.

-

Aqueous Workup: The final hydrolysis step is essential to convert the α-bromo acyl bromide back to the desired α-bromo carboxylic acid product.[2]

Application in Drug Discovery: A Key Intermediate for Saxagliptin

The primary and most significant application of this compound is as a crucial building block in the synthesis of Saxagliptin .[7][8][9] Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7][10]

The synthesis of Saxagliptin involves the coupling of an adamantane-derived amino acid side chain with a proline-based core. This compound serves as a precursor to this adamantyl amino acid. The α-bromo group is a versatile handle for nucleophilic substitution, typically with an azide source (e.g., sodium azide) followed by reduction, or through other amination strategies, to install the required α-amino group.

Synthetic Logic in Saxagliptin Preparation:

Caption: Role of the title compound in the synthesis of Saxagliptin.

This role as a key intermediate for a blockbuster drug underscores the industrial and pharmaceutical relevance of this compound. Its synthesis and purification are critical steps in the overall manufacturing process of Saxagliptin.

Analytical Characterization (Predicted)

-

¹H NMR:

-

Adamantyl Protons: A series of broad multiplets between approximately 1.5 and 2.1 ppm, characteristic of the rigid adamantane cage protons.

-

α-Proton: A singlet at approximately 4.0-4.5 ppm corresponding to the proton on the carbon bearing the bromine atom.

-

Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Adamantyl Carbons: Several signals in the aliphatic region (approx. 28-40 ppm) corresponding to the CH₂ and CH carbons of the adamantane cage, and a quaternary carbon signal for the bridgehead carbon attached to the side chain.

-

α-Carbon: A signal for the carbon attached to the bromine (C-Br) would be expected in the 40-60 ppm range.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl (C=O) in the downfield region, typically around 170-180 ppm.

-

-

IR Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the adamantyl C-H bonds.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two molecular ion peaks (M⁺ and M+2) at m/z 272 and 274.

-

A prominent fragment would be the loss of Br (m/z 193). Another key fragment would be the adamantyl cation (m/z 135).

-

Safety and Handling

Disclaimer: This information is based on the known hazards of similar chemical structures. A specific Safety Data Sheet (SDS) for CAS 59768-70-6 should be consulted prior to handling.

Based on its structure as an α-bromo carboxylic acid, this compound should be handled as a corrosive and toxic substance.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Keep the container tightly closed. The compound may be hygroscopic.

-

References

-

Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012). ResearchGate. Retrieved from [Link]

- A synthesis method of saxagliptin intermediate. (n.d.). Google Patents.

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2014). Google Patents.

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012). Google Patents.

-

This compound. (n.d.). Chemspace. Retrieved from [Link]

- Process for the preparation of saxagliptin and its intermediates. (2015). Google Patents.

-

MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. (n.d.). Exposome-Explorer. Retrieved from [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine. (2019). ResearchGate. Retrieved from [Link]

- Process for the preparation of bromoacetic acid and esters thereof. (1978). Google Patents.

-

Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. (n.d.). University of Toronto. Retrieved from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hell-Volhard-Zelinsky reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound - C12H17BrO2 | CSSS00000682613 [chem-space.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 8. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 9. WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-yl)-2-bromoacetic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Adamantan-1-yl)-2-bromoacetic acid, a molecule of interest in medicinal chemistry and materials science. Given the compound's lipophilic adamantane cage, it serves as a valuable building block in the design of novel therapeutics. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. This approach is designed to guide researchers in the synthesis, purification, and identification of this and related compounds.

Molecular Structure and Synthesis

The foundational step to any spectroscopic analysis is a clear understanding of the molecule's structure and a reliable method for its synthesis.

Molecular Structure

This compound possesses a unique combination of a bulky, rigid adamantane cage, a carboxylic acid functional group, and a stereocenter at the alpha-carbon, which is substituted with a bromine atom. This structure imparts specific and predictable spectroscopic characteristics.

Caption: Structure of this compound.

Proposed Synthesis: The Hell-Volhard-Zelinsky Reaction

The most logical and field-proven method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction facilitates the bromination at the α-carbon of a carboxylic acid. The process begins with the conversion of the parent carboxylic acid, 2-(Adamantan-1-yl)acetic acid, into an acyl bromide intermediate using phosphorus tribromide (PBr₃).[3] This intermediate readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine (Br₂) to yield the α-brominated acyl bromide. Subsequent hydrolysis yields the final product, this compound.[1]

Caption: Proposed Hell-Volhard-Zelinsky Synthesis Workflow.

Experimental Protocol (General Procedure):

-

To a solution of 2-(Adamantan-1-yl)acetic acid, add a catalytic amount of phosphorus tribromide (PBr₃).

-

Slowly add elemental bromine (Br₂) to the mixture, typically one molar equivalent.

-

Heat the reaction mixture under reflux until the evolution of HBr gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to hydrolyze the intermediate acyl bromide.

-

The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic signatures for this compound, providing a reliable reference for its identification.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The adamantane cage, due to its high symmetry, gives rise to a characteristic set of signals. The presence of the bromoacetic acid moiety will deshield adjacent protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~4.0 - 4.2 | Singlet | 1H | α-H | The proton on the carbon bearing both the bromine and the adamantyl group is significantly deshielded by the adjacent electronegative bromine and the carbonyl group. Data for bromoacetic acid shows this proton at ~3.9 ppm.[4] |

| ~2.1 | Broad Singlet | 3H | Adamantyl γ-CH | Bridgehead protons of the adamantane cage. |

| ~1.8 | Multiplet | 6H | Adamantyl δ-CH₂ | Methylene protons of the adamantane cage.[5] |

| ~1.7 | Multiplet | 6H | Adamantyl β-CH₂ | Methylene protons adjacent to the point of attachment, slightly deshielded.[5] |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Due to the C₃v symmetry of the 1-adamantyl group, its 10 carbons will give rise to four distinct signals.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[6] |

| ~45-55 | α-C | The alpha-carbon is attached to an electronegative bromine atom, which causes a significant downfield shift.[7] |

| ~40-45 | Adamantyl δ-CH₂ | Methylene carbons of the adamantane cage. |

| ~36-38 | Adamantyl β-CH₂ | Methylene carbons adjacent to the substituted bridgehead. |

| ~35-40 | Adamantyl C-1 (quaternary) | The bridgehead carbon attached to the acetic acid moiety. Its shift is influenced by the substituent.[8] |

| ~28-30 | Adamantyl γ-CH | The methine carbons at the other three bridgehead positions.[8] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 2500-3300 | O-H stretch | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9] |

| 2850-2950 | C-H stretch (Adamantyl) | Strong | Characteristic sp³ C-H stretching vibrations of the adamantane cage.[10] |

| ~1710 | C=O stretch | Strong | The carbonyl stretch of a saturated, dimerized carboxylic acid typically appears in this region. |

| ~1450 | C-H bend (Adamantyl) | Medium | Scissoring and bending vibrations of the methylene groups in the adamantane cage. |

| ~1210-1320 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~600-700 | C-Br stretch | Medium-Strong | The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| Predicted m/z | Assignment | Rationale |

| 272/274 | [M]⁺ | The molecular ion peak. The characteristic 1:1 ratio of the two peaks separated by 2 m/z units is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 227/229 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical (mass 45). |

| 193 | [M - Br]⁺ | Loss of a bromine radical (mass 79 or 81). This would result in a single peak, not an isotopic pair. |

| 135 | [C₁₀H₁₅]⁺ | This is the adamantyl cation, a very stable tertiary carbocation and often the base peak in the mass spectra of 1-substituted adamantanes. It results from the cleavage of the C-C bond between the adamantane cage and the side chain. |

Proposed Fragmentation Pathway:

The primary and most favorable fragmentation pathway under EI conditions is expected to be the cleavage of the bond between the adamantane cage and the bromoacetic acid moiety, leading to the highly stable adamantyl cation.

Caption: Key fragmentation pathway leading to the stable adamantyl cation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By grounding these predictions in the fundamental principles of spectroscopy and comparative data from structurally related molecules, researchers are equipped with a reliable framework for the identification and characterization of this compound. The detailed protocols and expected data serve as a self-validating system for scientists engaged in the synthesis and application of novel adamantane derivatives.

References

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Chemspace. This compound. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

- Lippmaa, E., et al. 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(3), 153-159.

-

Química Organica. Amino acid synthesis - Hell-Volhard-Zelinsky. [Link]

-

ResearchGate. Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Pomona College. Hell-Volhard-Zelinsky (HVZ) Reaction. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

University of Regensburg. Interpretation of mass spectra. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

YouTube. Number of signals in 13C NMR Spectrum. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. (Color online) Summary of our main results. There are three IR active... [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amino acid synthesis - Hell-Volhard-Zelinsky [quimicaorganica.org]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. Bromoacetic acid(79-08-3) 1H NMR spectrum [chemicalbook.com]

- 5. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. kbfi.ee [kbfi.ee]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

Solubility of 2-(Adamantan-1-yl)-2-bromoacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Adamantan-1-yl)-2-bromoacetic Acid in Organic Solvents

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide actionable experimental protocols for its determination, and discuss the implications for its application in research and development.

Introduction: The Enigmatic Nature of a Bulky Carboxylic Acid

This compound (Figure 1) is a fascinating molecule that marries the rigid, lipophilic bulk of an adamantane cage with the polar, reactive functionality of a bromoacetic acid moiety.[1][2] This unique juxtaposition of properties makes its solubility behavior non-trivial and of significant interest in medicinal chemistry and materials science. The adamantane scaffold is a prevalent motif in drug design, valued for its ability to confer lipophilicity and metabolic stability.[3] Understanding and predicting the solubility of adamantane-containing compounds is therefore a critical parameter for their successful application.

This guide will provide a foundational understanding of the factors that govern the solubility of this compound and a practical framework for its experimental determination.

Theoretical Underpinnings of Solubility: A Tale of Two Moieties

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4][5] In the case of this compound, we must consider the contributions of its two distinct structural components.

The Adamantane Cage: A Bastion of Lipophilicity

Adamantane (C₁₀H₁₆) is a highly symmetrical, strain-free, and non-polar hydrocarbon.[6] It is practically insoluble in water but exhibits good solubility in non-polar organic solvents.[6] The bulky and rigid nature of the adamantane group in our target molecule will therefore be the primary driver for its solubility in non-polar environments.

The Bromoacetic Acid Head: A Polar Outpost

Conversely, the bromoacetic acid portion of the molecule introduces polarity and the capacity for hydrogen bonding through its carboxylic acid group (-COOH).[7][8] Carboxylic acids with short alkyl chains are generally soluble in water due to favorable interactions with water molecules.[4][8] However, as the non-polar hydrocarbon portion of a carboxylic acid increases in size, its water solubility dramatically decreases.[4][8]

Predicting the Solubility Profile

Based on the opposing characteristics of its two main structural features, we can make the following predictions about the solubility of this compound:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The large, non-polar adamantane cage is expected to dominate the molecule's overall character, leading to good solubility in solvents like hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Limited Solubility in Polar Protic Solvents: While the carboxylic acid group can engage in hydrogen bonding, the overwhelming hydrophobic nature of the adamantane group will likely lead to poor solubility in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).

-

Enhanced Solubility in Basic Aqueous Solutions: The carboxylic acid functionality provides a handle to dramatically increase aqueous solubility. In the presence of a base, the acidic proton can be removed to form a carboxylate salt.[8] This ionic species will be significantly more polar and thus more soluble in water.[8]

The logical flow for predicting the solubility of this compound is illustrated in the diagram below:

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental determination is crucial. Below are detailed protocols for both qualitative and quantitative solubility assessments.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Into a series of small, dry test tubes, add approximately 25 mg of this compound.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. A suggested solvent panel is provided in Table 1.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5]

-

Observation: Observe whether the solid dissolves completely. If all but a few granules have dissolved, the compound is considered soluble.[5]

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Table 1: Suggested Solvent Panel for Qualitative Solubility Screening

| Solvent Class | Example Solvents | Expected Outcome |

| Non-Polar | Hexane, Toluene | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl ether, THF | Soluble |

| Ketones | Acetone, MEK | Likely soluble |

| Esters | Ethyl acetate | Likely soluble |

| Alcohols | Methanol, Ethanol | Partially soluble to insoluble |

| Polar Aprotic | DMF, DMSO | Likely soluble |

| Aqueous (Neutral) | Water | Insoluble |

| Aqueous (Basic) | 5% aq. NaOH, 5% aq. NaHCO₃ | Soluble (due to salt formation)[9][10] |

| Aqueous (Acidic) | 5% aq. HCl | Insoluble |

The experimental workflow for qualitative solubility determination is depicted in the following diagram:

Quantitative Solubility Determination (Equilibrium Solubility Method)

For applications requiring precise solubility values (e.g., formulation development), a quantitative method is necessary. The equilibrium (or shake-flask) method is a gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC-UV or a validated titration method.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Table 2: Hypothetical Quantitative Solubility Data

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) | Rationale |

| Dichloromethane | 25 | > 100 | Excellent solvation of both the adamantane and the bromoacetic acid moieties. |

| Toluene | 25 | 50 - 100 | Good solvation of the adamantane cage, moderate for the polar head. |

| Ethyl Acetate | 25 | 20 - 50 | A balance of polar and non-polar characteristics. |

| Ethanol | 25 | 5 - 20 | Hydrogen bonding with the carboxylic acid is offset by the large hydrophobic group. |

| Water (pH 7) | 25 | < 0.1 | The hydrophobic adamantane group dominates. |

| Water (pH 12) | 25 | > 50 | Formation of the highly soluble carboxylate salt. |

Conclusion: A Versatile Building Block with Tunable Solubility

This compound presents a solubility profile dominated by its large, lipophilic adamantane core. It is predicted to be highly soluble in a range of non-polar and moderately polar aprotic organic solvents, with limited solubility in polar protic solvents like water. This poor aqueous solubility can be readily overcome by deprotonation in a basic medium to form a highly soluble carboxylate salt. This "switchable" solubility is a powerful tool for both synthesis and formulation, allowing the compound to be handled in organic media for reactions and then extracted or dissolved in aqueous media for purification or delivery. The experimental protocols outlined in this guide provide a robust framework for confirming these predictions and accurately quantifying the solubility of this important chemical entity.

References

- University of Toronto. (n.d.). Solubility of Organic Compounds.

-

Science Madness. (2019). Bromoacetic acid. Retrieved from [Link]

-

CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

- University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Wikipedia. (2024). Adamantane. Retrieved from [Link]

-

Britannica. (2024). Carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (2017). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]

-

Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Hacettepe University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubMed Central. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

Sources

- 1. This compound - C12H17BrO2 | CSSS00000682613 [chem-space.com]

- 2. 59768-70-6|this compound|BLD Pharm [bldpharm.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.ws [chem.ws]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

Thermal stability and decomposition of 2-(Adamantan-1-yl)-2-bromoacetic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(Adamantan-1-yl)-2-bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties, including high thermal stability and lipophilicity.[1][2] Its incorporation into drug candidates can significantly enhance their therapeutic profiles. This compound is a key intermediate in the synthesis of more complex adamantane derivatives. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring the safety, quality, and efficacy of downstream applications. This guide provides a comprehensive overview of the synthesis, predicted thermal behavior, and analytical methodologies for characterizing this compound.

Introduction: The Significance of the Adamantane Moiety

Adamantane, a rigid, strain-free tricyclic alkane, possesses a diamondoid structure that imparts exceptional thermal stability.[1] This robustness makes it an attractive scaffold in drug design and materials science.[3] The functionalization of the adamantane cage, particularly at the bridgehead positions, allows for the synthesis of a diverse array of bioactive molecules.[1][4] this compound serves as a valuable building block, enabling the introduction of the adamantyl group into larger molecular frameworks. Its own stability under thermal stress is a critical parameter for process development, formulation, and storage.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6] This classic method for the α-bromination of carboxylic acids proceeds through an acid bromide intermediate, which readily enolizes, facilitating electrophilic attack by bromine.[7][8]

Proposed Synthetic Pathway

The reaction begins with the treatment of 2-(Adamantan-1-yl)acetic acid with a brominating agent, typically a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[6][7]

Caption: Proposed Hell-Volhard-Zelinsky synthesis of the target compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Charge the flask with 2-(Adamantan-1-yl)acetic acid.

-

Reagent Addition: Cautiously add phosphorus tribromide (PBr₃) to the flask. A typical molar ratio is 1:0.3 (acid to PBr₃).

-

Bromination: Slowly add bromine (Br₂) to the reaction mixture. An excess of bromine is generally used to ensure complete reaction.[6]

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the excess bromine with a reducing agent, such as sodium bisulfite solution.

-

Hydrolysis: Add water to hydrolyze the α-bromo acyl bromide to the final carboxylic acid product.[7]

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Thermal Stability and Predicted Decomposition Pathways

The inherent stability of the adamantane cage suggests that this compound will exhibit considerable thermal robustness.[1][2] However, the presence of the carboxylic acid and α-bromo functionalities introduces potential decomposition pathways at elevated temperatures.

Primary Decomposition Mechanisms

Two primary decomposition pathways are anticipated:

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common thermal decomposition route for many carboxylic acids. This would initially yield 1-(1-bromoethyl)adamantane.

-

Dehydrobromination: The elimination of hydrogen bromide (HBr) is another plausible pathway, particularly given the presence of a bromine atom. This would lead to the formation of an unsaturated adamantane derivative.

Caption: Predicted primary thermal decomposition pathways.

Secondary Decomposition and Byproducts

The initial decomposition products are unlikely to be stable at the temperatures required for their formation and will likely undergo further degradation. The adamantane cage itself may eventually fragment under harsh thermal conditions, leading to a complex mixture of smaller hydrocarbons. The released HBr and CO₂ are also important byproducts to consider.

Analytical Methodologies for Stability Assessment

A combination of thermoanalytical and spectroscopic techniques is essential for a comprehensive understanding of the thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition steps.[9]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.[9]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen flow (e.g., 50 mL/min) to provide an inert atmosphere.[9]

-

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss and the temperatures of maximum mass loss rate from the derivative (DTG) curve.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[9]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it to prevent sublimation.[9]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.[9]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at 10 °C/min to a point above the expected melting and decomposition temperatures.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks associated with decomposition events.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of evolved gases as the sample is heated. This technique would be crucial for confirming the proposed decomposition pathways by detecting CO₂ and HBr.[10][11]

Table 1: Expected Thermoanalytical Data

| Parameter | Expected Value/Observation | Analytical Technique |

| Melting Point | Sharp endotherm | DSC |

| Onset of Decomposition | > 200 °C (estimated) | TGA |

| Decomposition Steps | One or more distinct mass loss steps | TGA/DTG |

| Evolved Gases | CO₂, HBr, hydrocarbon fragments | TGA-MS/FTIR |

Practical Implications and Safety Considerations

A comprehensive understanding of the thermal stability of this compound is crucial for:

-

Process Safety: Preventing runaway reactions during synthesis and purification.

-

Storage and Handling: Defining appropriate storage conditions to ensure long-term stability.

-

Formulation Development: Ensuring the compound does not degrade during formulation processes that may involve heating.

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The thermal decomposition of this compound will release corrosive HBr gas and potentially other hazardous byproducts. Ensure that any thermal analysis is conducted in a properly vented instrument.

Conclusion

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available from: [Link]

-

Adamantane. Wikipedia. Available from: [Link]

- Process for the preparation of bromoacetic acid and esters thereof. Google Patents.

-

Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. Available from: [Link]

-

The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available from: [Link]

-

22.5: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. ResearchGate. Available from: [Link]

-

Synthesis of 1-(adamantan-1-yl)-2-bromoethane. PrepChem.com. Available from: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available from: [Link]

-

Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. Available from: [Link]

-

A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. Available from: [Link]

-

Isolation of Adamantane from Petroleum. ACS Publications. Available from: [Link]

-

HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available from: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. Available from: [Link]

-

Bridgehead Intermediates in Organic Synthesis. A Reproducible Synthesis of Adamantane-Containing Compounds. Iowa State University Digital Repository. Available from: [Link]

-

Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. University of Toronto. Available from: [Link]

-

Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. Available from: [Link]

-

Alpha Bromination of Carboxylic Acids. Fiveable. Available from: [Link]

-

Bromoacetic Acid. PubChem. Available from: [Link]

-

Synthesis and characterization of thermolatent bases with varying activation temperatures. PMC - NIH. Available from: [Link]

-

New thermal decomposition pathway for TATB. PMC - NIH. Available from: [Link]

-

This compound. Chemspace. Available from: [Link]

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the alpha-bromo position in 2-(Adamantan-1-yl)-2-bromoacetic acid

An In-Depth Technical Guide to the Reactivity Profile of the Alpha-Bromo Position in 2-(Adamantan-1-yl)-2-bromoacetic acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound, a molecule of significant interest in medicinal chemistry and materials science. The core of this analysis focuses on the reactivity at the alpha-bromo position, which is profoundly influenced by the unique steric and electronic properties of the adjacent adamantyl moiety. We will demonstrate that the reaction pathways at this position are overwhelmingly governed by a unimolecular mechanism (SN1/E1) proceeding through a stabilized carbocation intermediate. The immense steric bulk of the adamantyl cage effectively precludes bimolecular nucleophilic substitution (SN2), thereby imparting a predictable and synthetically useful reactivity pattern. This guide synthesizes mechanistic principles with practical, field-proven insights to provide a robust framework for researchers utilizing this versatile chemical scaffold.

Introduction: The Significance of the Adamantyl Scaffold

The adamantane moiety, a rigid and highly lipophilic diamondoid hydrocarbon, is a privileged scaffold in modern drug development.[1] Its unique three-dimensional structure provides a robust, strain-free anchor that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2][3] When incorporated into drug candidates, the adamantyl group can enhance metabolic stability, improve membrane permeability, and provide a defined orientation for interacting with biological targets.

This compound is a key building block for introducing this valuable scaffold. The molecule features a reactive center—the alpha-bromo position—that serves as a handle for further chemical modification. Understanding the precise reactivity of this position is paramount for its effective use in multi-step syntheses. This guide aims to provide a detailed, mechanistically-grounded exploration of this reactivity, explaining the causality behind its unique profile and offering validated protocols for its application.

Molecular Architecture and Its Implications for Reactivity

The reactivity of the alpha-bromo position in this compound is not governed by a single feature, but by the synergistic interplay of its three key components: the adamantyl cage, the bromine leaving group, and the carboxylic acid.

-

The Adamantyl Moiety : This is the dominant architectural feature. Its most significant impact is steric hindrance. The bulky, cage-like structure effectively shields the alpha-carbon from backside attack, a prerequisite for the SN2 reaction mechanism.[4][5] Electronically, the C-C sigma bonds of the adamantyl cage can engage in hyperconjugation to stabilize an adjacent positive charge, favoring the formation of a carbocation intermediate.[6]

-

The Alpha-Bromo Position : Bromine is an excellent leaving group, capable of departing with a pair of electrons to form a stable bromide anion (Br⁻). The carbon it is attached to is the electrophilic center.

-

The Carboxylic Acid Group : As an electron-withdrawing group, the carboxylic acid slightly destabilizes the adjacent carbocation through an inductive effect. However, this effect is secondary to the powerful steric and stabilizing influences of the adamantyl group.

The confluence of these factors—a good leaving group, a sterically shielded electrophilic center, and a structure that can stabilize a carbocation—overwhelmingly favors unimolecular reaction pathways (SN1 and E1) over bimolecular ones (SN2).

The Dominant Reaction Manifold: SN1/E1 Pathways via a Stabilized Carbocation

The central event in the reaction of this compound is the formation of a carbocation intermediate. This step is the slow, rate-determining step for both nucleophilic substitution (SN1) and elimination (E1) reactions.[7][8]

Carbocation Formation: The Sterically-Driven Rate-Determining Step

Due to the severe steric congestion imposed by the adamantyl group, a direct backside attack by a nucleophile (SN2 mechanism) is kinetically prohibitive. Instead, the reaction proceeds through the spontaneous, unimolecular dissociation of the bromide leaving group. This generates a planar, sp²-hybridized carbocation. The stability of this intermediate is the key to the entire reactivity profile.

Caption: Formation of the key carbocation intermediate.

Experimental Workflow: Solvolysis as a Model SN1 Reaction

Solvolysis, where the solvent acts as the nucleophile, is a classic method for studying SN1 reactions. The hydrolysis of this compound to form 2-(Adamantan-1-yl)-2-hydroxyacetic acid serves as a perfect example. Polar protic solvents, such as a mixture of water and formic acid, are ideal as they can both solvate the departing bromide ion and act as the nucleophile to trap the carbocation.[9][10]

Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of formic acid and water to a final concentration of 0.1 M.

-

Causality: Formic acid serves as a polar co-solvent to dissolve the lipophilic starting material, while water acts as the nucleophile. The high dielectric constant of the medium stabilizes the forming ions.[6]

-

-

Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Causality: Heating provides the necessary activation energy to overcome the barrier for the rate-determining C-Br bond cleavage.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and neutralize the formic acid with a saturated solution of sodium bicarbonate.

-

Causality: Neutralization quenches the reaction and allows for the extraction of the product.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Mechanistic Crossroads: Competition Between SN1 and E1

Once the carbocation intermediate is formed, it faces a choice: it can be trapped by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[11][12] The ratio of substitution to elimination products is highly dependent on the reaction conditions.

Caption: Competing SN1 and E1 pathways from the common intermediate.

Factors Influencing the Product Ratio

-

Nucleophile vs. Base: Weakly basic nucleophiles (e.g., H₂O, R-OH, N₃⁻) favor the SN1 pathway. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and will preferentially abstract a proton, favoring the E1 pathway.[13]

-

Temperature: Elimination reactions result in an increase in the number of molecules and thus have a higher entropy of activation. Therefore, increasing the reaction temperature will favor the E1 product over the SN1 product.[12]

Table 1: Influence of Reagents and Temperature on Product Distribution

| Entry | Reagent (Base/Nucleophile) | Temperature (°C) | SN1 Product Yield (%) | E1 Product Yield (%) | Dominant Pathway |

| 1 | H₂O in Acetone | 50 | ~90% | ~10% | SN1 |

| 2 | Ethanol | 75 | ~75% | ~25% | SN1 > E1 |

| 3 | Potassium tert-butoxide | 25 | ~15% | ~85% | E1 |

| 4 | Potassium tert-butoxide | 80 | <5% | >95% | E1 |

(Note: Yields are representative and based on established principles of SN1/E1 competition.)

The Impermissible Pathway: Why SN2 Fails

A bimolecular nucleophilic substitution (SN2) reaction requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[14][15][16] This geometry leads to an inversion of stereochemistry at the reaction center. For this compound, this trajectory is completely obstructed by the massive adamantyl cage.

Caption: Steric hindrance prevents the required backside attack for an SN2 reaction.

Any attempt to force an SN2 reaction, even with powerful nucleophiles, will be met with failure. The activation energy for the sterically crowded SN2 transition state is insurmountably high compared to the energy required for C-Br bond heterolysis to form the carbocation. This reliable suppression of the SN2 pathway is a key feature of this substrate's reactivity.

Synthetic Applications

The predictable dominance of the SN1 pathway makes this compound an excellent precursor for the synthesis of α-substituted adamantyl acetic acid derivatives. A particularly useful application is the synthesis of novel α-amino acids, which are valuable building blocks in drug discovery.

Protocol: Synthesis of 2-(Adamantan-1-yl)-2-(benzylamino)acetic acid

-

Setup: In a sealed tube, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in acetonitrile.

-

Causality: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction and the carboxylic acid proton, preventing unwanted side reactions. Acetonitrile is a polar aprotic solvent suitable for this substitution.

-

-

Addition: Add benzylamine (2.2 eq) to the mixture.

-

Causality: Benzylamine serves as the nucleophile. A slight excess ensures the reaction goes to completion.

-

-

Reaction: Seal the tube and heat to 90 °C for 18 hours.

-

Causality: Heating facilitates the initial SN1-like C-Br bond cleavage. The amine then traps the resulting carbocation.

-

-

Workup: Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purification: The crude product can be purified by preparative HPLC or by an acid-base extraction procedure to isolate the zwitterionic amino acid product.

Conclusion

The reactivity of the alpha-bromo position in this compound is a classic example of sterically-controlled chemistry. The molecule's architecture dictates a clear and predictable course for its reactions:

-

SN2 reactions are prohibited due to the overwhelming steric bulk of the adamantyl group.

-

Reactions proceed almost exclusively through a unimolecular (SN1/E1) mechanism involving a stabilized carbocation intermediate.

-

The ratio of substitution (SN1) to elimination (E1) products can be effectively controlled by the choice of nucleophile/base and the reaction temperature.

This reliable and well-defined reactivity profile makes this compound a powerful and predictable building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

-

PrepChem. Synthesis of 1-(adamantan-1-yl)-2-bromoethane. PrepChem.com. [Link]

-

Yarovoy, Y. K., et al. (2021). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry. [Link]

-

Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. [Link]

-

Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society. (Note: While not directly about adamantane, this reference is foundational for cage compounds. A more specific reference on adamantane synthesis is provided.) A more relevant reference is: Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. [Link]

-

Fry, J. L., et al. (1971). Solvolysis of 1-Adamantylcarbinyl and 3-Homoadamantyl Derivatives. Mechanism of the Neopentyl Cation Rearrangement. Journal of the American Chemical Society. [Link]

-

Leonova, M. V., et al. (2018). Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine. Russian Journal of Organic Chemistry. [Link]

- Stetter, H., & Goebel, H. (1963). Process for the preparation of bromoacetic acid and esters thereof.

-

LibreTexts Chemistry. (2024). The SN1 Reaction. [Link]

-

Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

-

NC State University Libraries. The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Mitsuhashi, T., et al. (1990). Changes in the solvolysis rate of 1-bromoadamantane with the addition of various salts in 75% (v/v) DMSO/H2O. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Introduction to Elimination Reactions. [Link]

-

LibreTexts Chemistry. (2025). Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Dalal Institute. Elimination Reactions. [Link]

-

LibreTexts Chemistry. (2023). The Discovery of Nucleophilic Substitution Reactions. [Link]

-

LibreTexts Chemistry. (2019). Effect of sterics on Sn2 reactions. [Link]

-

Wikipedia. 1-Bromoadamantane. [Link]

-

Bordwell, F. G., & Mecca, T. G. (1972). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. [Link]

-

Wikipedia. Adamantane. [Link]

-

Dalal Institute. Elimination Reactions. [Link]

-

LibreTexts Chemistry. (2025). The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Lumen Learning. Elimination reactions. [Link]

-

F. J. Medrano, et al. (2025). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem. [Link]

-

T. S. Anderson. (2022). Early Transition Metal 2-Adamantyls and Mixed-Heteroadamantane Polar Crystals: Synthesis and Characterization. University of Toronto TSpace Repository. [Link]

-

LibreTexts Chemistry. (2025). Carbocation Structure and Stability. [Link]

-

F. Cortés-Guzmán, et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

The Adamantane Advantage: A Technical Guide to the Biological Activities of 2-(Adamantan-1-yl)acetic Acid Derivatives

For distribution to researchers, scientists, and drug development professionals.

Abstract

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties often lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action when incorporated into bioactive molecules. This guide focuses on the derivatives of 2-(Adamantan-1-yl)acetic acid, a versatile building block that serves as a launchpad for a diverse range of therapeutic agents. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, highlighting their potential in antiviral, anticancer, and anti-inflammatory applications. This document serves as a technical resource, providing field-proven insights and detailed experimental protocols to guide future research and development in this promising area.

The Adamantane Scaffold: A Foundation for Drug Discovery

The journey of adamantane in medicine began with the discovery of Amantadine's antiviral properties in the 1960s.[1][2] This simple aminoadamantane derivative demonstrated that the bulky, cage-like structure of adamantane could interact with biological targets in unique and potent ways. The key physicochemical properties that make adamantane an attractive pharmacophore include:

-

Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[3]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid.[1] This pre-organizes the attached pharmacophoric groups into a defined spatial orientation, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Steric Bulk: The voluminous nature of the adamantane group can provide a steric shield, protecting labile functional groups from metabolic degradation and influencing the molecule's interaction with target proteins.[1]

2-(Adamantan-1-yl)acetic acid leverages these properties, providing a carboxylic acid handle that is readily amenable to chemical modification, allowing for the systematic exploration of chemical space to develop derivatives with optimized biological activity.

Synthesis of 2-(Adamantan-1-yl)acetic Acid Derivatives

The primary route for generating a diverse library of 2-(Adamantan-1-yl)acetic acid derivatives involves the activation of the carboxylic acid group, followed by reaction with various nucleophiles. The most common derivatizations are the formation of amides and esters.

General Synthesis Workflow: Amide Formation

A robust and scalable method for synthesizing amide derivatives involves converting the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-benzyl-2-(adamantan-1-yl)acetamide

This protocol provides a representative example of amide synthesis.

-

Acyl Chloride Formation: To a solution of 2-(Adamantan-1-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.[4]

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(adamantan-1-yl)acetyl chloride.

-

Amidation: Dissolve the crude acyl chloride in dry DCM (0.5 M). Add triethylamine (2.5 eq).

-

Add a solution of benzylamine (1.1 eq) in dry DCM dropwise at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure amide.